molecular formula C₁₈H₂₁ClFNO₃ B1141260 Desmethylene Paroxetine Hydrochloride Salt CAS No. 159126-30-4

Desmethylene Paroxetine Hydrochloride Salt

Cat. No. B1141260
CAS RN: 159126-30-4
M. Wt: 353.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethylene Paroxetine Hydrochloride Salt (DPH) is a novel compound with a wide range of applications in the field of scientific research. It has been used in various studies to investigate the biochemical and physiological effects of various compounds, as well as its mechanism of action. It is a salt of paroxetine, an antidepressant drug that is used in the treatment of major depressive disorder, panic disorder, and obsessive-compulsive disorder. DPH is an important tool for scientists to better understand the molecular and biochemical pathways of various compounds, as well as the effects of these compounds on the body.

Scientific Research Applications

Neuroscience Research

Desmethylene Paroxetine is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine . In neuroscience, it is utilized to study the effects of SSRIs on the brain and behavior. This compound aids in understanding the molecular mechanisms of antidepressants and can be used to explore new therapeutic strategies for treating neurological disorders such as depression and anxiety .

Toxicology and Xenobiotic Metabolism

In toxicology, Desmethylene Paroxetine is important for studying the metabolism of xenobiotics—chemicals not naturally produced or expected to be present in the body . It serves as a marker to understand how paroxetine is broken down by the body and can help in assessing the potential toxic effects of its metabolites.

Drug Metabolism Studies

Desmethylene Paroxetine plays a crucial role in drug metabolism research. It is used to investigate the metabolic pathways of paroxetine, providing insights into its pharmacokinetics and pharmacodynamics . This research can lead to the development of drugs with improved efficacy and reduced side effects.

Anxiety Treatment Applications

This compound is studied for its potential use in treating anxiety disorders. As a metabolite of paroxetine, it may have implications for the development of new anxiolytic treatments or for enhancing the efficacy of existing medications .

Depression Treatment Applications

Desmethylene Paroxetine is used in research focused on depression treatment. It helps in understanding the pharmacological profile of antidepressants and in the development of new therapeutic approaches for major depressive disorder .

Urine Drug Testing

In forensic science and toxicology, Desmethylene Paroxetine is utilized in urine drug testing to identify the use or overdose of paroxetine. It serves as a biomarker in toxicological analyses and can be critical in clinical settings for monitoring patient compliance with medication regimens .

properties

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747552
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylene Paroxetine Hydrochloride Salt

CAS RN

159126-30-4
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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